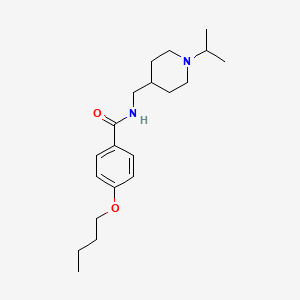

4-butoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical compounds like “4-butoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide” are typically described by their molecular structure, which includes the types and arrangement of atoms in the molecule. They may also be classified based on their functional groups - in this case, it is a type of benzamide .

Synthesis Analysis

The synthesis of complex organic compounds typically involves multiple steps, each requiring specific reagents and conditions. Techniques such as catalytic protodeboronation might be used in the synthesis of similar compounds.Molecular Structure Analysis

The molecular structure of a compound is typically determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The reactivity of a compound is largely determined by its molecular structure, particularly the functional groups present in the molecule .Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can provide important information about how the compound behaves in the body or in the environment .Scientific Research Applications

Potential Antipsychotic Agents

- 4-butoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide and its analogues have been studied for their potential as antipsychotic agents, particularly for their affinity for dopamine D-2 receptors and inhibition of apomorphine-induced behavioral responses. These studies support the compound's potential for investigating dopamine D-2 mediated responses and receptor binding studies both in vitro and in vivo (Högberg et al., 1990).

Synthesis and Properties in Polymer Science

- Research in polymer science has explored the synthesis of related compounds and their properties. For instance, ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from similar chemical structures show potential in creating noncrystalline, flexible, and thermally stable materials (Hsiao et al., 2000).

Hydroxamic Acids in Plant Defense

- Hydroxamic acids, closely related to the chemical structure of 4-butoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide, play a significant role in plant defense mechanisms. They are particularly effective in protecting cereals against pests, diseases, and in herbicide detoxification (Niemeyer, 1988).

Dielectric Studies in Chemistry

- Benzamide and its analogues, including 4-butoxy derivatives, have been studied for their dielectric properties when forming hydrogen-bonded complexes with alcohols. These studies are significant in understanding the polarization effects and molecular interactions in chemical systems (Sankar et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

Future research on a compound like “4-butoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide” could involve further studies to fully understand its properties and potential uses. This could include more detailed studies of its mechanism of action, or the development of new methods for its synthesis .

properties

IUPAC Name |

4-butoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O2/c1-4-5-14-24-19-8-6-18(7-9-19)20(23)21-15-17-10-12-22(13-11-17)16(2)3/h6-9,16-17H,4-5,10-15H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFYWHYTNPJNSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2920036.png)

![4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2920037.png)

![1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2920039.png)

![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2920043.png)

![(Z)-3-[5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2920047.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2920052.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2920056.png)

![6-chloro-3-(3-morpholinopropyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2920057.png)